molecular formula C24H18BrN3O2 B11068605 9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

9'-bromo-2'-(4-methylphenyl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

Cat. No.: B11068605
M. Wt: 460.3 g/mol
InChI Key: RIHTWEUTBQXIRY-UHFFFAOYSA-N
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Description

9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one typically involves multi-step organic reactions. One common method involves the initial formation of the indole and pyrazolo[1,5-c][1,3]benzoxazin] scaffolds, followed by their spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of automated purification systems to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated spiro compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spiro structure provides rigidity, which can be advantageous in the design of new materials .

Biology and Medicine

In biological and medicinal research, 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is investigated for its potential as an anticancer agent. Its ability to inhibit certain enzymes and interfere with cell cycle progression makes it a candidate for drug development .

Industry

Industrially, this compound could be used in the development of new polymers and advanced materials due to its stable spiro structure .

Mechanism of Action

The mechanism of action of 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9’-bromo-2’-(4-methylphenyl)-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one apart is its spiro configuration, which imparts unique rigidity and stability to the molecule. This structural feature can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C24H18BrN3O2

Molecular Weight

460.3 g/mol

IUPAC Name

9-bromo-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C24H18BrN3O2/c1-14-6-8-15(9-7-14)20-13-21-17-12-16(25)10-11-22(17)30-24(28(21)27-20)18-4-2-3-5-19(18)26-23(24)29/h2-12,21H,13H2,1H3,(H,26,29)

InChI Key

RIHTWEUTBQXIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35C6=CC=CC=C6NC5=O

Origin of Product

United States

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